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  • Product: Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
  • CAS: 1716-83-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Abstract This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a robust and validated synthesis protocol, its analytical characterization, potential applications in drug discovery, and essential safety and handling guidelines. The primary audience for this guide includes researchers, chemists, and professionals in the fields of drug development and chemical synthesis. The definitive Chemical Abstracts Service (CAS) number for Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is 1716-83-2 .[1]

Physicochemical Properties

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a substituted phenoxyacetate ester. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

PropertyValueSource(s)
CAS Number 1716-83-2[1]
Molecular Formula C₁₀H₁₀BrFO₃[1]
Molecular Weight 277.09 g/mol [1]
Appearance Colorless to slightly yellow liquid[2][3]
Boiling Point No data available[1]
Solubility Insoluble in water; Miscible with ethanol, acetone, benzene, and ethyl ether[4]
Storage Store in a cool, well-ventilated place. Keep container tightly closed.[5][6]

Synthesis and Mechanism

The synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is most effectively achieved via the Williamson ether synthesis.[7] This classic and reliable method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[8][9][10] In this specific application, 4-bromo-2-fluorophenol is treated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion displaces the bromide ion from ethyl bromoacetate in a single, concerted step.[7][8] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the SN2 reaction.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure for the laboratory-scale synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

Materials:

  • 4-bromo-2-fluorophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide. To this suspension, add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product R1 4-bromo-2-fluorophenol Setup 1. Combine phenol, base, and solvent in flask. R1->Setup R2 Ethyl bromoacetate Addition 2. Add ethyl bromoacetate. R2->Addition Base K₂CO₃ (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Setup->Addition Reaction 3. Heat at 60-70°C. Monitor by TLC. Addition->Reaction Workup 4. Quench with water. Extract with Ethyl Acetate. Reaction->Workup Purify 5. Wash, dry, and concentrate. Workup->Purify Product Ethyl 2-(4-bromo-2- fluorophenoxy)acetate Purify->Product

Caption: Workflow for the synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

Spectroscopic and Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet at approximately 1.3 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet around 4.3 ppm for the methylene protons (-OCH₂CH₃). A singlet for the methylene protons adjacent to the ether oxygen (Ar-O-CH₂-) should appear around 4.7 ppm. The aromatic region will display complex splitting patterns due to the fluorine and bromine substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester at approximately 168 ppm. The carbons of the ethyl group will appear around 14 ppm (-CH₃) and 62 ppm (-OCH₂-). The methylene carbon of the acetate moiety (Ar-O-CH₂-) is expected around 66 ppm. The aromatic carbons will exhibit signals in the 110-160 ppm range, with their chemical shifts and splitting patterns influenced by the C-F and C-Br bonds.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1760 cm⁻¹ corresponding to the C=O (ester) stretching vibration.[12] Strong C-O stretching bands for the ether and ester linkages will be present in the 1250-1050 cm⁻¹ region.[13] The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The exact mass can be used to confirm the elemental composition.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[14] Ethyl 2-(4-bromo-2-fluorophenoxy)acetate serves as a valuable scaffold for introducing the 4-bromo-2-fluorophenyl moiety into larger, more complex molecules.

This structural motif is particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics. For example, the epidermal growth factor receptor (EGFR) is a kinase that is often mutated or overexpressed in various cancers, including non-small-cell lung cancer.[15] The development of small molecule inhibitors that target the ATP-binding site of EGFR has revolutionized the treatment of these malignancies.[16] The fluorophenyl group is a key component of several potent EGFR inhibitors.[15]

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate can be used as a starting material to synthesize more elaborate molecules that could potentially interact with and inhibit the activity of kinases like EGFR, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

Conceptual Role in Kinase Inhibition

KinasePathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Kinase Receptor (e.g., EGFR) GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to active site P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Inhibitor Kinase Inhibitor (Derived from building blocks like Ethyl 2-(4-bromo-2-fluorophenoxy)acetate) Inhibitor->Receptor Blocks ATP binding

Sources

Exploratory

Technical Monograph: Biological Activity & Utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

The following technical guide details the biological activity, synthesis, and experimental utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate . [1] Executive Summary Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and experimental utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate .

[1]

Executive Summary

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a halogenated phenoxyacetate ester serving as a critical lipophilic pharmacophore in both agrochemical and pharmaceutical development.[1] Functionally, it acts as a prodrug precursor to its cognate acid, 4-bromo-2-fluorophenoxyacetic acid.[1] Its biological utility is defined by the specific halogenation pattern (4-Br, 2-F), which imparts metabolic stability and enhanced receptor affinity compared to non-halogenated analogs.[1]

This guide analyzes its mechanism of action (MOA) as an auxin mimic and PPAR agonist scaffold, provides a validated synthesis protocol, and outlines assays for biological characterization.

Chemical Profile & Structural Logic

The compound belongs to the aryloxyacetate class.[1] Its activity is governed by the "Lock and Key" fit of the free acid into nuclear receptors or auxin signaling proteins.[1]

  • Lipophilicity (Ester Function): The ethyl ester moiety masks the carboxylic acid, significantly increasing membrane permeability (

    
    ). Once intracellular, ubiquitous carboxylesterases hydrolyze it to the active acid form.[1]
    
  • Halogenation (SAR):

    • 4-Bromo: Increases lipophilicity and fills hydrophobic pockets in receptor binding sites (e.g., PPAR

      
      ).[1] It blocks para-hydroxylation, extending half-life.[1]
      
    • 2-Fluoro: A bioisostere for hydrogen that exerts an electronic withdrawing effect, increasing the acidity (

      
      ) of the phenol group and altering the electrostatic potential of the ring without significant steric hindrance.
      
PropertySpecification
IUPAC Name Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
Molecular Formula

Molecular Weight 277.09 g/mol
Core Moiety Phenoxyacetic Acid (Bioactive Pharmacophore)
Key Substituents 4-Br (Hydrophobic/Metabolic Block), 2-F (Electronic/Conformational)
Biological Mechanisms of Action (MOA)
2.1. Bioactivation Pathway

The ethyl ester is biologically inert until activated.[1] Upon cellular entry, Carboxylesterases (CES1/CES2) cleave the ethyl group.

  • Reaction:

    
    [1]
    
  • Active Metabolite: 4-Bromo-2-fluorophenoxyacetic acid.[1]

2.2. Agrochemical Activity: Auxin Mimicry

Like its analogs 2,4-D and MCPA, the free acid form mimics Indole-3-acetic acid (IAA) .[1]

  • Target: TIR1/AFB F-box proteins.[1]

  • Mechanism: The acid binds to the TIR1 receptor, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors.[1] This leads to uncontrolled gene expression, cellular chaos, and plant death (herbicidal action).

  • Selectivity: The 2-Fluoro substituent often alters selectivity between dicots and monocots compared to the 2-Chloro analogs.[1]

2.3. Pharmaceutical Activity: PPAR Agonism

Phenoxyacetic acids are the structural backbone of fibrates .[1]

  • Target: Peroxisome Proliferator-Activated Receptors (PPARngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and PPAR
    
    
    
    ).[1]
  • Mechanism: The acid binds to the ligand-binding domain (LBD) of PPARs, inducing a conformational change that recruits co-activators (e.g., PGC-1

    
    ).[1] This complex binds to PPRE DNA sequences, upregulating genes involved in lipid metabolism (
    
    
    
    -oxidation).[1]

Bioactivation Prodrug Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (Lipophilic Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane Permeation ActiveAcid 4-Bromo-2-fluorophenoxyacetic Acid (Active Metabolite) Prodrug->ActiveAcid Hydrolysis CellMembrane->Prodrug Intracellular Accumulation Esterase Carboxylesterase (CES1/CES2) Esterase->Prodrug Catalysis Target1 TIR1 Receptor (Plant Auxin Response) ActiveAcid->Target1 Agrochemical Mode Target2 PPAR Nuclear Receptor (Lipid Metabolism) ActiveAcid->Target2 Pharma Mode

Figure 1: Metabolic bioactivation and dual-pathway targeting mechanism.[1][2]

Validated Synthesis Protocol

Context: High-purity synthesis is critical for biological assays to avoid false positives from phenolic impurities.[1] The Williamson Ether Synthesis is the industry standard for this transformation.[1]

Reagents:
  • Substrate: 4-Bromo-2-fluorophenol (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) (0.5 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Methodology:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorophenol in dry acetone. Add anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1] Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).
    
  • Alkylation: Add Potassium Iodide (KI), followed by the dropwise addition of Ethyl bromoacetate.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[1][2]

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol traces) followed by Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.[1]
    

Yield Expectation: >85% Purity Check:


-NMR (Look for ethyl quartet ~4.2 ppm and singlet ~4.6 ppm for 

).[1]
Experimental Validation Assays

To confirm biological activity, the following self-validating protocols are recommended.

4.1. In Vitro Esterase Hydrolysis Assay

Objective: Verify the "prodrug" capability.[1][3][4][5]

  • Preparation: Dissolve compound (10 mM DMSO stock) into Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE, 10 units/mL). Final concentration: 100

    
    .[1]
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with cold Acetonitrile.

  • Analysis: HPLC-UV (254 nm).

    • Success Criteria: Disappearance of the ester peak (

      
       high) and appearance of the acid peak (
      
      
      
      low).
    • Control: Incubate without enzyme (stability check).

4.2. PPAR

Luciferase Reporter Assay (Pharma Screen)

Objective: Assess nuclear receptor activation.[1]

  • Transfection: Co-transfect HEK293 cells with:

    • Expression plasmid for human PPAR

      
      .[1]
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).[1]

  • Treatment: Treat cells with the free acid form (hydrolyzed precursor) or the ester (if cells have high esterase activity) at 1–50

    
    .
    
    • Positive Control: Fenofibric acid (10

      
      ).
      
    • Negative Control: DMSO vehicle.[1]

  • Readout: Measure luminescence after 24 hours.

    • Data Interpretation: A >2-fold increase in luminescence vs. vehicle indicates agonist activity.[1]

Workflow Step1 Synthesis (Williamson Ether) Step2 Purification (Remove Phenol) Step1->Step2 Step3 Hydrolysis Assay (Confirm Prodrug Release) Step2->Step3 Decision Active Acid Released? Step3->Decision PathA Agro Screen: Root Growth Inhibition (Arabidopsis) Decision->PathA Yes PathB Pharma Screen: PPAR Reporter Assay (HEK293) Decision->PathB Yes

Figure 2: Experimental decision tree for validating biological activity.

Safety & Handling
  • Hazard: Halogenated phenoxy esters can be skin irritants and potential sensitizers.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

  • Stability: Store at 4°C, protected from moisture to prevent premature hydrolysis.

References
  • Synthesis of Phenoxyacetate Derivatives: Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators.[1][2] Source: MDPI, Molbank 2021.[1] URL:[Link][6][7][8]

  • Biological Activity of Halogenated Phenoxy Acids: Title: A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide displays DNA-cleaving and pro-apoptotic properties.[1][3][4][5] Source: Nature Scientific Reports, 2021.[1] URL:[Link]

  • General Synthesis Protocol (Organic Syntheses): Title: Ethyl Bromoacetate and Phenoxyalkylation.[1][2] Source: Organic Syntheses, Coll.[1] Vol. 3. URL:[Link]

Sources

Foundational

Pharmacological Profiling of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate: A Structural & Functional Analysis

Executive Summary & Chemical Biology Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (hereafter referred to as EBFA ) represents a high-value chemotype in medicinal chemistry, belonging to the phenoxyacetic acid class. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Biology

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (hereafter referred to as EBFA ) represents a high-value chemotype in medicinal chemistry, belonging to the phenoxyacetic acid class. While often utilized as a synthetic intermediate, its structural pharmacophore—specifically the 4-bromo-2-fluorophenoxy moiety linked to an acetate tail—possesses intrinsic bioactivity relevant to metabolic and inflammatory pathologies.

Therapeutic Positioning: This guide positions EBFA as a pro-drug scaffold . The ethyl ester functionality enhances lipophilicity (


), facilitating passive membrane transport. Upon cellular entry, cytosolic esterases hydrolyze the molecule to its active free acid form, 2-(4-bromo-2-fluorophenoxy)acetic acid .

Key Structural Features (SAR):

  • Phenoxyacetic Core: A privileged structure mimicking endogenous fatty acids and prostaglandins.

  • 4-Bromo Substituent: Blocks metabolic degradation (para-hydroxylation) by CYP450 enzymes, significantly extending half-life compared to unsubstituted analogs.

  • 2-Fluoro Substituent: Introduces electronic modulation (inductive withdrawal) and conformational restriction without significant steric penalty, often enhancing binding affinity to nuclear receptors.

Primary Therapeutic Target: PPAR Agonism (Metabolic Syndrome)

The most authoritative target for phenoxyacetic acid derivatives is the Peroxisome Proliferator-Activated Receptor (PPAR) superfamily. The free acid metabolite of EBFA mimics the carboxylate headgroup of fatty acids, allowing it to dock into the PPAR Ligand Binding Domain (LBD).

Mechanism of Action

EBFA (post-hydrolysis) acts as a PPAR


/

dual agonist.
  • Activation: The acid metabolite binds to the PPAR LBD.

  • Heterodimerization: The receptor forms a complex with the Retinoid X Receptor (RXR).

  • Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1]

  • Effect: Upregulation of genes involved in

    
    -oxidation (lipid burning) and downregulation of inflammatory cytokines.
    
Validation Protocol: Luciferase Reporter Assay

To validate EBFA activity, a cell-based transactivation assay is required.

Experimental Workflow:

  • Cell Line: HEK293 or HepG2 cells (high metabolic competence).

  • Transfection: Co-transfect with:

    • Plasmid expressing human PPAR

      
       or PPAR
      
      
      
      LBD fused to a GAL4 DNA-binding domain.
    • Luciferase reporter plasmid containing GAL4 upstream activation sequences (UAS).

  • Treatment: Incubate cells with EBFA (0.1 nM – 10

    
    M) for 24 hours.
    
    • Note: Include a parallel arm with an esterase inhibitor (e.g., BNPP) to confirm if the ester or acid is the active species.

  • Readout: Measure luminescence. Fold-induction relative to vehicle (DMSO) indicates agonism.

Data Presentation Template:

CompoundConcentration (

M)
PPAR

Activation (Fold)
PPAR

Activation (Fold)
EC

(nM)
Vehicle (DMSO)-1.01.0-
EBFA 1.05.2 8.4 450
GW501516 (Control)0.11.212.515
Pathway Visualization

PPAR_Pathway EBFA Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (Extracellular) Membrane Cell Membrane EBFA->Membrane Passive Diffusion Esterase Carboxylesterase 1 (CES1) Membrane->Esterase Intracellular Entry Acid Active Acid Metabolite Esterase->Acid Hydrolysis PPAR PPAR Nuclear Receptor Acid->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation & Binding Outcome Lipid Metabolism & Anti-inflammation DNA->Outcome Gene Transcription

Caption: Metabolic bioactivation of EBFA followed by PPAR nuclear signaling cascade.

Secondary Therapeutic Target: CRTH2 Antagonism (Asthma/Allergy)

The 4-bromo-2-fluorophenoxy motif is a known pharmacophore for antagonists of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , also known as DP2.

Mechanism of Action

CRTH2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).

  • Pathology: PGD2 binding triggers chemotaxis of Th2 cells, eosinophils, and basophils, driving allergic asthma.

  • EBFA Role: The phenoxyacetic acid core mimics PGD2 but lacks the ability to activate the G

    
    i protein, effectively blocking the receptor (Antagonist). The 2-fluoro group is critical here for locking the conformation to fit the orthosteric pocket.
    
Validation Protocol: Calcium Flux Assay

Since CRTH2 couples to G


i, activation leads to intracellular calcium mobilization (via G

subunits).

Experimental Workflow:

  • Preparation: Load CRTH2-expressing cells (e.g., CHO-K1-CRTH2) with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pre-incubation: Treat cells with EBFA (titrated concentrations) for 30 minutes.

  • Challenge: Inject PGD2 (at EC

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (FLIPR) in real-time.

  • Result: A reduction in PGD2-induced calcium spike indicates antagonism.

Tertiary Target: Aldose Reductase (Diabetic Complications)[2][3]

Literature indicates that (4-bromo-2-fluorophenoxy)acetic acid derivatives are potent inhibitors of Aldose Reductase (ALR2) .[2]

  • Relevance: ALR2 converts glucose to sorbitol. In diabetes, excess sorbitol accumulation causes osmotic stress, leading to neuropathy and retinopathy.

  • Binding Mode: The carboxylic acid head (from hydrolyzed EBFA) anchors to the anion-binding pocket (Tyr48, His110, Trp111), while the halogenated ring occupies the hydrophobic specificity pocket.

Chemical Synthesis & Optimization

To support the testing of this molecule, a robust synthesis route is required. The standard method is a Williamson Ether Synthesis.

Reaction Scheme:



Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: 4-Bromo-2-fluorophenol + Ethyl Bromoacetate Reaction Reflux (Acetone/K2CO3) 4-6 Hours Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Final Pure EBFA (>98% Purity) Purification->Final

Caption: Standardized synthetic route for high-purity EBFA production.

References

  • Evans, K. A., et al. (2011).[3][4] "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters.

  • Sandham, D. A., et al. (2007).[5] "2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Mylari, B. L., et al. (2002). "Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase." Journal of Medicinal Chemistry.

  • Stock, N., et al. (2011). "Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists." Journal of Medicinal Chemistry.

  • ChemicalBook. (n.d.). "Ethyl bromoacetate Properties and Safety."

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenoxy)acetate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Halogenated Phenoxyacetates in Medicinal Chemistry The strategic incorporation of halogen atoms, particularly fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Phenoxyacetates in Medicinal Chemistry

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of modern drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Within this context, ethyl 2-(4-bromo-2-fluorophenoxy)acetate emerges as a chemical intermediate of significant interest. Its unique trifunctionalized aromatic core—bearing a bromine atom, a fluorine atom, and an ether-linked ethyl acetate moiety—presents a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering field-proven insights for researchers in the pharmaceutical sciences.

Physicochemical Properties and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization.

PropertyValueSource
CAS Number 1716-83-2
Molecular Formula C₁₀H₁₀BrFO₃
Molecular Weight 277.09 g/mol
Appearance Expected to be a colorless to pale yellow liquid or solidGeneral observation for similar compounds
Boiling Point No data available

Safety Information:

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate via Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of aryl ethers, such as the target molecule, is the Williamson ether synthesis. This venerable reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1]

The Underlying Mechanism: A Stepwise Perspective

The synthesis of ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a classic illustration of the Williamson ether synthesis. The reaction is initiated by the deprotonation of 4-bromo-2-fluorophenol using a suitable base, typically a weak base like potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide leaving group to form the desired ether linkage.

WilliamsonEtherSynthesis Phenol 4-Bromo-2-fluorophenol Phenoxide Potassium 4-bromo-2-fluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide EBA Ethyl Bromoacetate Product Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Phenoxide->Product Sₙ2 Attack EBA_electrophile Ethyl Bromoacetate (Electrophile) EBA_electrophile->Product

A simplified workflow of the Williamson ether synthesis.
Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, ethyl 2-(2-bromophenoxy)acetate, and is optimized for the synthesis of the target molecule.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
4-Bromo-2-fluorophenol190.99
Ethyl bromoacetate167.00
Anhydrous Potassium Carbonate (K₂CO₃)138.21
Anhydrous Acetone58.08
Ethyl Acetate88.11
Brine (saturated NaCl solution)-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium 4-bromo-2-fluorophenoxide.

  • Addition of the Electrophile: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise via a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and the washings, and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine 4-bromo-2-fluorophenol, K₂CO₃, and acetone B 2. Stir at room temperature (20-30 min) A->B C 3. Add ethyl bromoacetate B->C D 4. Reflux for 4-6 hours C->D E 5. Cool to room temperature D->E F 6. Filter to remove salts E->F G 7. Concentrate under reduced pressure F->G H 8. Dissolve in ethyl acetate G->H I 9. Wash with water and brine H->I J 10. Dry over Na₂SO₄ I->J K 11. Filter to remove Na₂SO₄ J->K L 12. Concentrate under reduced pressure K->L M 13. Column chromatography (if necessary) L->M

A step-by-step experimental workflow for the synthesis.

Characterization of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

  • Ethyl Group: A triplet at approximately 1.3 ppm (3H, -CH₃) and a quartet at around 4.3 ppm (2H, -OCH₂CH₃).

  • Methylene Group: A singlet at approximately 4.7 ppm (2H, -OCH₂CO-).

  • Aromatic Protons: The three protons on the aromatic ring will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The expected chemical shifts would be in the range of 6.9-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Ethyl Group: Signals at approximately 14 ppm (-CH₃) and 62 ppm (-OCH₂CH₃).

  • Methylene Group: A signal around 66 ppm (-OCH₂CO-).

  • Carbonyl Group: A signal in the region of 168 ppm (C=O).

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and ether substituents. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band around 1750 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1200-1000 cm⁻¹ for the ether and ester C-O bonds.

  • Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Signals around 3000 cm⁻¹ for the aromatic and aliphatic C-H bonds.

Applications in Drug Development

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a valuable building block in medicinal chemistry due to its versatile reactivity. The three distinct functionalities on the aromatic ring allow for a variety of subsequent chemical transformations, enabling the synthesis of diverse molecular architectures.

  • Cross-Coupling Reactions: The bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

  • Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than with nitro-activated systems.

While specific examples of marketed drugs derived directly from this intermediate are not publicly documented, its structural motifs are present in numerous biologically active compounds. The phenoxyacetic acid scaffold, for instance, is a well-known pharmacophore. The strategic placement of the bromo and fluoro substituents allows for fine-tuning of the electronic and steric properties of the molecule, which is a key aspect of lead optimization in drug discovery.

Conclusion

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate represents a strategically important and versatile chemical intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis via the robust and scalable Williamson ether synthesis is well-understood and readily implemented. The presence of multiple reactive sites on the molecule provides a rich platform for the generation of diverse chemical libraries for biological screening. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this valuable building block in their discovery and development programs.

References

  • Mohammed, Y. H. I., et al. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Der Pharma Chemica, 8(4), 219-225. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl 2-(4-bromo-2-fluorophenoxy)acetate in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Aryloxyacetates in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific aromatic scaffolds into m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Aryloxyacetates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific aromatic scaffolds into molecular frameworks is a cornerstone of rational drug design. Ethyl 2-(4-bromo-2-fluorophenoxy)acetate stands as a quintessential example of a versatile building block, offering medicinal chemists a unique combination of reactive handles and beneficial physicochemical properties. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromo substituent provides a convenient site for further molecular elaboration through cross-coupling reactions. The phenoxyacetate moiety itself is a common scaffold in a variety of pharmacologically active agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate, with a particular focus on its role in the development of novel therapeutics for type 2 diabetes.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a key intermediate, is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 1716-83-2[1]
Molecular Formula C₁₀H₁₀BrFO₃[1]
Molecular Weight 277.09 g/mol [1]
Appearance Not specified, likely a solid or oil
Boiling Point No data available[1]
Storage Store in a cool, dry place.[1]

Safety Information:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate via Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of aryl ethers like Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-bromo-2-fluorophenol 4-Bromo-2-fluorophenol reaction_mixture Reaction Mixture (Heat) 4-bromo-2-fluorophenol->reaction_mixture + ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->reaction_mixture + K2CO3 K₂CO₃ (Base) K2CO3->reaction_mixture DMF DMF (Solvent) DMF->reaction_mixture product Ethyl 2-(4-bromo-2-fluorophenoxy)acetate reaction_mixture->product

Caption: General scheme for the Williamson ether synthesis of the title compound.

Causality Behind Experimental Choices:
  • Choice of Base (Potassium Carbonate, K₂CO₃): Potassium carbonate is a moderately strong base that is sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding phenoxide. It is preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in this context because it is less hazardous, easier to handle (non-hygroscopic solid), and minimizes the risk of ester hydrolysis of the ethyl bromoacetate reactant and the final product.

  • Choice of Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. Its polarity helps to dissolve the ionic intermediates (the phenoxide salt), while its aprotic nature prevents it from participating in the reaction (i.e., it does not solvate the nucleophile as strongly as a protic solvent would), thereby accelerating the SN2 reaction. Other polar aprotic solvents like acetonitrile or acetone can also be used.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The temperature can be optimized, but a range of 60-80 °C is a common starting point for this type of transformation.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 4-bromo-2-fluorophenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of phenol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 - 1.2 equivalents) to the reaction mixture dropwise.

  • Heating: Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2-(4-bromo-2-fluorophenoxy)acetate as a pure compound.

Application in Drug Discovery: A Key Intermediate for Glucokinase Activators

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a valuable intermediate in the synthesis of glucokinase (GK) activators, a promising class of drugs for the treatment of type 2 diabetes. Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2] Activation of GK leads to increased insulin secretion and enhanced hepatic glucose uptake, thereby lowering blood glucose levels.[2]

Case Study: Synthesis of Piragliatin Precursors

Piragliatin is a known glucokinase activator that has been studied in clinical trials for type 2 diabetes.[2][3] While the direct synthesis from Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is not explicitly detailed in the readily available literature, its structure strongly suggests that our title compound is a key precursor for a crucial intermediate. The 4-bromo-2-fluorophenoxy moiety present in piragliatin and related compounds can be introduced using Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

Plausible Synthetic Route to a Key Intermediate:

The following scheme illustrates a plausible synthetic pathway where Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is utilized to construct a core fragment of a glucokinase activator.

G start Ethyl 2-(4-bromo-2- fluorophenoxy)acetate intermediate1 2-(4-Bromo-2-fluorophenoxy) -N'-formylacetohydrazide start->intermediate1 1. Hydrazine 2. Formic acid intermediate2 5-(4-Bromo-2-fluorophenoxy methyl)-1,3,4-oxadiazole-2-thiol intermediate1->intermediate2 CS₂, KOH intermediate3 2-((5-((4-Bromo-2-fluorophenoxy) methyl)-1,3,4-oxadiazol-2-yl)thio) -N-arylacetamide intermediate2->intermediate3 2-Chloro-N-arylacetamide final_product Glucokinase Activator (e.g., Piragliatin analogue) intermediate3->final_product Further modifications

Caption: Plausible synthetic workflow for a glucokinase activator intermediate.

This proposed pathway involves the conversion of the ester group of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate into a hydrazide, followed by cyclization to form a 1,3,4-oxadiazole ring. The bromine atom on the phenyl ring can then be used for further diversification, for instance, through Suzuki or other cross-coupling reactions to introduce additional functionalities required for potent glucokinase activation.

Signaling Pathway of Glucokinase Activation

Understanding the mechanism of action of the target drug class provides context for the importance of intermediates like Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

G cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucokinase Glucokinase GLUT2->Glucokinase G6P G6P Glucokinase->G6P Glucose-6-Phosphate Metabolism Metabolism G6P->Metabolism ↑ ATP/ADP ratio ATP_increase ATP_increase Metabolism->ATP_increase ↑ ATP/ADP ratio K_ATP_channel K_ATP_channel ATP_increase->K_ATP_channel Closes Depolarization Depolarization K_ATP_channel->Depolarization Ca_channel Ca_channel Depolarization->Ca_channel Opens Ca_influx Ca_influx Ca_channel->Ca_influx ↑ Intracellular Ca²⁺ Insulin_secretion Insulin_secretion Ca_influx->Insulin_secretion Bloodstream Bloodstream Insulin_secretion->Bloodstream Released into GKA Glucokinase Activator (e.g., Piragliatin) GKA->Glucokinase Activates Target_tissues Liver, Muscle, Adipose Tissue Bloodstream->Target_tissues Acts on Glucose_uptake Glucose_uptake Target_tissues->Glucose_uptake ↑ Glucose Uptake

Caption: Simplified signaling pathway of glucokinase activation in pancreatic β-cells.

Conclusion

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable through robust and well-established protocols like the Williamson ether synthesis. The presence of both fluoro and bromo substituents on the phenyl ring, combined with the phenoxyacetate core, provides a versatile platform for the synthesis of complex molecules with desirable pharmacological properties. Its demonstrated utility in the synthesis of precursors for potent glucokinase activators underscores its value for researchers and scientists engaged in the discovery and development of novel therapeutics, particularly in the field of metabolic diseases.

References

  • Discovery of Piragliatin-First Glucokinase Activator Studied in Type 2 Diabetic Patients. (URL: [Link])

  • Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). (URL: [Link])

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][4]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed. (URL: [Link])

  • Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. (URL: [Link])

  • Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - NIH. (URL: [Link])

  • EP2001875A2 - Glucokinase activators - Google P
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (URL: [Link])

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: [Link])

  • Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC - PubMed Central. (URL: [Link])

  • Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing). (URL: [Link])

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. (URL: [Link])

  • Supporting Information Identification of a New Class of Glucokinase Activators Through Structure-Based Design Ronald J. Hinklin, - Amazon S3. (URL: [Link])

Sources

Application

Application Notes and Protocols: Ethyl 2-(4-bromo-2-fluorophenoxy)acetate as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of ethyl 2-(4-bromo-2-fluorophenoxy)acetate as a strategic building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of ethyl 2-(4-bromo-2-fluorophenoxy)acetate as a strategic building block for the construction of various heterocyclic scaffolds. The unique substitution pattern of this reagent, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom to modulate electronic properties, makes it an attractive starting material in medicinal chemistry and materials science. This document details the synthesis of the title compound and explores its application in the preparation of benzofurans, benzoxazinones, and quinoxalinones through detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Advantage of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Fluorinated and brominated organic molecules are of paramount importance in the development of pharmaceuticals and functional materials. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Concurrently, the bromine atom serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. Ethyl 2-(4-bromo-2-fluorophenoxy)acetate combines these features in a single, readily accessible molecule, presenting a powerful tool for the synthesis of complex heterocyclic systems.

This guide will elucidate the synthetic pathways to harness the potential of this building block, providing detailed experimental procedures and the underlying chemical principles.

Synthesis of the Building Block: Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

The synthesis of ethyl 2-(4-bromo-2-fluorophenoxy)acetate is efficiently achieved via a Williamson ether synthesis, a classic and reliable method for the formation of ethers. This reaction proceeds through an SN2 mechanism where a phenoxide ion displaces a halide from an alkyl halide.[1][2]

Synthetic Protocol

This protocol is adapted from a similar synthesis of ethyl 2-(4-aminophenoxy)acetate and is expected to proceed with high efficiency.[3]

Reaction Scheme:

Materials:

  • 4-Bromo-2-fluorophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

Expert Insights: The use of anhydrous acetone and potassium carbonate is crucial for the efficient formation of the phenoxide nucleophile. The reaction is typically robust and high-yielding.

Characterization Data (Predicted)
  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon, and the carbons of the ethyl ester and methylene groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Application in Heterocycle Synthesis

The strategic placement of the reactive sites in ethyl 2-(4-bromo-2-fluorophenoxy)acetate allows for its use in a variety of cyclization reactions to form fused heterocyclic systems.

Synthesis of Benzofurans via Intramolecular Heck Reaction

Benzofurans are a common motif in biologically active compounds.[4][5][6] An intramolecular Heck reaction provides a powerful method for the construction of the benzofuran core from a vinyl or aryl halide.[7][8] In this proposed pathway, the ester moiety of ethyl 2-(4-bromo-2-fluorophenoxy)acetate is first converted to a vinyl ether.

Workflow for Benzofuran Synthesis:

G A Ethyl 2-(4-bromo-2-fluorophenoxy)acetate B Wittig Reaction (Ph3P=CHOEt) A->B C Vinyl Ether Intermediate B->C D Intramolecular Heck Reaction (Pd catalyst, base) C->D E Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate D->E

Caption: Proposed workflow for the synthesis of a benzofuran derivative.

3.1.1. Protocol for Vinyl Ether Formation (Wittig Reaction)

  • Generate the phosphorus ylide by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base like n-butyllithium in anhydrous THF at 0 °C.

  • Add a solution of a suitable aldehyde (generated from the ester) to the ylide solution and allow the reaction to proceed to form the vinyl ether.

3.1.2. Protocol for Intramolecular Heck Cyclization

  • Dissolve the vinyl ether intermediate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a palladium catalyst, for example, Pd(OAc)₂ (5 mol%), and a phosphine ligand like PPh₃ (10 mol%).

  • Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate.

Mechanistic Rationale: The intramolecular Heck reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the vinyl ether double bond and subsequent β-hydride elimination to afford the benzofuran product and regenerate the Pd(0) catalyst. The 2-fluoro substituent is expected to have a minimal steric effect on the cyclization.

Synthesis of Benzoxazinones

Benzoxazinones are another class of heterocycles with diverse biological activities.[9] A plausible route to a benzoxazinone derivative from ethyl 2-(4-bromo-2-fluorophenoxy)acetate involves amidation followed by an intramolecular cyclization.

Workflow for Benzoxazinone Synthesis:

G A Ethyl 2-(4-bromo-2-fluorophenoxy)acetate B Amidation with 2-amino-5-bromophenol A->B C Amide Intermediate B->C D Base-mediated Intramolecular Cyclization C->D E Substituted Benzoxazinone D->E

Caption: Proposed workflow for the synthesis of a benzoxazinone derivative.

3.2.1. Protocol for Benzoxazinone Synthesis

  • React ethyl 2-(4-bromo-2-fluorophenoxy)acetate (1.0 eq) with 2-amino-5-bromophenol (1.0 eq) in a high-boiling solvent like xylenes with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to drive the amidation.

  • Once the amide intermediate is formed, add a strong base such as sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

  • Heat the reaction mixture to effect an intramolecular nucleophilic aromatic substitution, displacing the fluoride and forming the benzoxazinone ring.

  • After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Mechanistic Rationale: The key step is the intramolecular SNAr reaction. The fluorine atom at the 2-position of the phenoxy ring is activated towards nucleophilic displacement by the electron-withdrawing effect of the ester/amide group and the inherent electronegativity of the fluorine itself. The deprotonated phenolic oxygen of the coupled aminophenol acts as the internal nucleophile.

Synthesis of Quinoxalinones

Quinoxalinones are important scaffolds in medicinal chemistry, known for their diverse biological activities.[8] They can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.

Workflow for Quinoxalinone Synthesis:

G A Ethyl 2-(4-bromo-2-fluorophenoxy)acetate B Condensation with o-phenylenediamine A->B C Quinoxalinone Derivative B->C

Caption: Proposed workflow for the synthesis of a quinoxalinone derivative.

3.3.1. Protocol for Quinoxalinone Synthesis

  • In a round-bottom flask, dissolve ethyl 2-(4-bromo-2-fluorophenoxy)acetate (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Mechanistic Rationale: The reaction proceeds through a condensation mechanism. One of the amino groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the ester. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed amide, leading to the formation of the quinoxalinone ring after the elimination of ethanol and water.

Data Summary

The following table summarizes the key transformations and expected product classes from ethyl 2-(4-bromo-2-fluorophenoxy)acetate.

Starting MaterialKey TransformationHeterocyclic ProductReagents and Conditions
Ethyl 2-(4-bromo-2-fluorophenoxy)acetateWittig Reaction & Intramolecular HeckBenzofuran1. Ph₃P=CHOEt; 2. Pd(OAc)₂, PPh₃, Base, Heat
Ethyl 2-(4-bromo-2-fluorophenoxy)acetateAmidation & Intramolecular SNArBenzoxazinone1. 2-Amino-5-bromophenol, Acid, Heat; 2. NaH, Heat
Ethyl 2-(4-bromo-2-fluorophenoxy)acetateCondensation & CyclizationQuinoxalinoneo-Phenylenediamine, EtOH or AcOH, Reflux

Conclusion

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a highly functionalized and promising building block for the synthesis of a variety of medicinally relevant heterocycles. Its strategic placement of fluoro and bromo substituents allows for a diverse range of synthetic manipulations, including intramolecular cyclizations and cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this versatile reagent in their drug discovery and development endeavors.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Case ID: PUR-EBFPA-001 Subject: Removal of Impurities from Williamson Ether Synthesis Products Assigned Specialist: Senior Application Scientist Executive Summary & Triage Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is typi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EBFPA-001 Subject: Removal of Impurities from Williamson Ether Synthesis Products Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is typically synthesized via a Williamson ether synthesis involving 4-bromo-2-fluorophenol and ethyl bromoacetate in the presence of a base (e.g.,


).

The purity of this intermediate is critical because the ester moiety is often a handle for downstream cyclization or amidation. Impurities in this stage—specifically unreacted phenol or alkyl halides—can poison metal catalysts (Pd/Ni) used in subsequent cross-coupling reactions.

Initial Impurity Profiling (Triage)

Before attempting purification, identify your specific contamination profile using Thin Layer Chromatography (TLC) or


 NMR.
Impurity TypeDiagnostic Signal (

NMR)
TLC Behavior (vs. Product)
Unreacted Phenol (4-bromo-2-fluorophenol)Broad singlet

5.0–9.0 ppm (OH).[1]
Lower

(more polar), UV active.
Ethyl Bromoacetate (Alkylating Agent)Singlet

3.8–4.0 ppm (

-Br).
Higher

, weak UV, stains w/

.
Hydrolysis Product (Free Acid)Broad singlet

ppm (

).
Baseline (stays at origin), streaks.
Inorganic Salts (

,

)
None (NMR silent in

).
Particulates in oil/solid.

Troubleshooting Guides & FAQs

Issue A: "My product is dark/reddish and NMR shows an OH peak."

Diagnosis: Residual Starting Material (Phenol). Phenols oxidize easily, turning dark. Even 1-2% residual phenol can affect the crystallization of the ester.

Corrective Protocol: Phenols are acidic (


). You can exploit this by washing the organic layer with a base.
  • The Risk: Using a strong base (NaOH) or heat will hydrolyze your product ester into the acid.

  • The Fix: Use cold, dilute Potassium Carbonate (

    
    ) .
    
    • Dissolve crude oil in Ethyl Acetate (EtOAc).

    • Wash

      
       with 10% aqueous 
      
      
      
      or 1M NaOH (strictly cold,
      
      
      ).
    • The phenol deprotonates to the phenoxide (water-soluble) and partitions into the aqueous layer.

    • Validation: Check the aqueous wash by acidifying a small aliquot; if it turns cloudy, you successfully removed the phenol.

Issue B: "The product smells acrid and irritates eyes (Lachrymator)."

Diagnosis: Residual Ethyl Bromoacetate. This is a potent lachrymator. It is toxic and must be removed before storage.

Corrective Protocol:

  • Method 1 (Vacuum): Ethyl bromoacetate boils at

    
    . If your product is a solid or high-boiling oil, subject the crude to high vacuum (
    
    
    
    mbar) at
    
    
    for 2 hours.
  • Method 2 (Chemical Scavenging): If vacuum is insufficient:

    • Dissolve crude in EtOAc.

    • Add a catalytic amount of an amine (e.g., triethylamine or morpholine).

    • Stir for 30 mins. The amine reacts with the alkyl halide to form a quaternary ammonium salt (precipitate/water-soluble).

    • Wash with dilute HCl (to remove excess amine) followed by water.

Issue C: "I have a new baseline spot on TLC after washing."

Diagnosis: Hydrolysis (Saponification). You likely used a base that was too strong or too hot, converting your ester into 2-(4-bromo-2-fluorophenoxy)acetic acid .

Corrective Protocol:

  • Do not discard the aqueous layer from your washings.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract with EtOAc.[1] The free acid will move back into the organic phase.

  • Recovery: You must re-esterify this acid (e.g., Ethanol +

    
     reflux) to recover the desired product.
    

Master Purification Workflow

The following flowchart outlines the logic for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Acetone/K2CO3) Filter Step 1: Filtration (Remove KBr/K2CO3 salts) Start->Filter Evap Step 2: Evaporate Solvent Filter->Evap Redissolve Step 3: Redissolve in EtOAc Evap->Redissolve CheckPhenol Decision: Is Phenol Present? (TLC/NMR) Redissolve->CheckPhenol BaseWash Wash: Cold 10% K2CO3 (Removes Phenol) CheckPhenol->BaseWash Yes CheckAlkyl Decision: Excess Ethyl Bromoacetate? CheckPhenol->CheckAlkyl No BaseWash->CheckAlkyl HighVac High Vacuum Drying (60°C, <1 mbar) CheckAlkyl->HighVac Trace Scavenge Amine Scavenger Wash (Optional) CheckAlkyl->Scavenge Significant Excess Crystallize Recrystallization (EtOH/H2O or Hexane/EtOAc) HighVac->Crystallize Scavenge->HighVac Final Pure Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Crystallize->Final

Figure 1: Decision tree for the purification of phenoxyacetate esters.

Detailed Experimental Protocols

Protocol 1: The "Rescue" Workup (Removing Phenol)

Use this if the standard filtration/evaporation leaves a dark, phenolic oil.

  • Dissolution: Take the crude residue (approx 10 mmol scale) and dissolve in Ethyl Acetate (50 mL) .

  • Acid Wash (Optional): Wash with 1M HCl (20 mL) to remove any trace basic catalysts (like pyridine, if used).

  • Phenol Removal (Critical):

    • Prepare 50 mL of 10%

      
        or 5% NaOH . Cool this solution to 
      
      
      
      in an ice bath.
    • Wash the organic layer twice with the cold base (2 x 25 mL). Work quickly to prevent ester hydrolysis.

  • Neutralization: Wash the organic layer with Brine (saturated NaCl) to remove residual base and water.

  • Drying: Dry over Anhydrous

    
     for 15 minutes. Filter and evaporate.
    
Protocol 2: Crystallization (Polishing)

If the product is a solid but slightly off-white or low melting.

  • Solvent System: Ethanol/Water (95:5) or Hexane/Ethyl Acetate (9:1).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot Ethanol (

      
      ).
      
    • Add water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the white needles/crystals.

Physical Data & Validation

PropertyValue / DescriptionReference
Molecular Formula

PubChem [1]
Molecular Weight 277.09 g/mol PubChem [1]
Physical State White to off-white solid (or viscous oil depending on purity)Inferred from analogs [2]
Solubility Soluble in EtOAc, DCM, Acetone.[1][2] Insoluble in Water.Standard Organic Properties
Melting Point Expected range:

(Analogous compounds)
MDPI [2]

Self-Validation Checklist:

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83235330, Ethyl 2-(3-bromo-4-fluorophenoxy)acetate. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2019). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI Molbank. Retrieved from [Link][1][3][4]

  • Organic Syntheses. (1941). Ethyl Bromoacetate Synthesis. Org. Synth. Coll. Vol. 1, p.263. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Optimization

Debugging peak splitting in NMR of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Topic: Debugging Peak Splitting in Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Status: Operational Ticket ID: NMR-F19-DEBUG Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Debugging Peak Splitting in Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Status: Operational Ticket ID: NMR-F19-DEBUG Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are likely encountering "unexpected" peak splitting or line broadening in your


H NMR spectrum. For Ethyl 2-(4-bromo-2-fluorophenoxy)acetate , this is rarely due to sample impurity. The primary cause is Spin-Spin Coupling (

-coupling)
arising from the

F nucleus (100% natural abundance, Spin 1/2).

The Fluorine atom at the ortho position of the phenoxy ring acts as a "silent" coupling partner, splitting proton signals that would otherwise appear as simple singlets or doublets.

Dashboard: Expected NMR Parameters

Use this table to benchmark your experimental data against theoretical values.

Proton GroupApprox.[1][2][3][4][5][6][7][8][9][10][11] Shift (

)
Expected Multiplicity (Standard)Actual Observed Multiplicity (w/

F Coupling)
Coupling Constants (

)
Ethyl CH

~1.25 ppmTriplet (

)
Triplet (

)

Hz
Ethyl CH

~4.25 ppmQuartet (

)
Quartet (

)

Hz
O-CH

-CO
~4.70 ppmSinglet (

)
Broad Singlet or Doublet (

)

Hz (Long range)
Ar-H (H-6) ~6.8 - 7.0 ppmDoublet (

)
Doublet (

) or


Hz;

Hz
Ar-H (H-5) ~7.1 - 7.3 ppmDoublet of Doublets (

)
Multiplet /


Hz;

Hz
Ar-H (H-3) ~7.3 - 7.5 ppmDoublet (

)
Doublet of Doublets (

)

Hz;

Hz
Troubleshooting Modules
Module 1: The "Ghost" Splitting in the Aromatic Region

Symptom: The aromatic region integrates correctly (3 protons) but shows complex multiplets instead of the expected 1,2,4-substituted pattern (two doublets and a singlet/small doublet).

Root Cause: In a standard 4-bromo-phenol derivative, protons H3 and H5 only couple to each other (and H6). However, the


F atom couples strongly to these protons.
  • H3 (Ortho to F): Experiences a large

    
     coupling (typically 7–11 Hz) . This splits the expected meta-doublet into a large doublet of doublets.
    
  • H5 (Meta to F): Experiences a medium

    
     coupling (typically 5–7 Hz) . This adds an extra layer of splitting to the ortho-coupling with H6.
    

Diagnostic Protocol:

  • Measure

    
    -values:  If you see a splitting of 6–11 Hz  that does not match any other proton splitting, it is a Fluorine coupling.
    
  • Verify Symmetry: H3 is "sandwiched" between F and Br.[2] It has no ortho-proton neighbors. Its signal is dominated by

    
     (large) and 
    
    
    
    (small).
Module 2: The Methylene Linker (O-CH

) Singlet

Symptom: The peak at ~4.7 ppm (O-CH


) appears as a "fuzzy" singlet, a broad hump, or a distinct doublet with small splitting (

Hz).

Root Cause: This is Long-Range Coupling (


) .
While 5-bond couplings are usually negligible, the ether oxygen and carbonyl group can lock the conformation of the molecule (planar tendency), facilitating "Through-Space" or efficient "Through-Bond" coupling transmission.
  • Low Field (300/400 MHz): Often appears as line broadening (peak looks fat).

  • High Field (600+ MHz): Resolved as a distinct doublet.

Action: Do not mistake this for an impurity or rotamer. It is intrinsic to the molecule.

Workflow: Diagnostic Decision Tree

Follow this logic path to confirm your structure without re-synthesizing.

NMR_Debugging Start Start: Unexpected Splitting Observed Check_Int Step 1: Check Integration Start->Check_Int Int_Fail Integration Wrong? (Check for Impurities) Check_Int->Int_Fail Values don't match formula Int_Pass Integration Correct Check_Int->Int_Pass Values match Analyze_Ar Step 2: Analyze Aromatic Region (6.5 - 7.5 ppm) Int_Pass->Analyze_Ar Calc_J Calculate Coupling Constants (J) Analyze_Ar->Calc_J Decision_J Is there a J-value of 6-11 Hz unmatchable to H? Calc_J->Decision_J Confirm_F Likely 19F Coupling Decision_J->Confirm_F Yes Suspect_Imp Suspect Impurity/Isomer Decision_J->Suspect_Imp No Exp_Valid Step 3: Experimental Validation Run 19F-Decoupled 1H NMR Confirm_F->Exp_Valid Suspect_Imp->Exp_Valid Result_Clean Spectrum Simplifies? (Confirmed Structure) Exp_Valid->Result_Clean Splitting Disappears Result_Dirty Spectrum Unchanged? (Impurity Confirmed) Exp_Valid->Result_Dirty Splitting Persists

Figure 1: Decision matrix for distinguishing between Fluorine coupling and sample impurities.

Experimental Protocol: The "Gold Standard" Validation

If you cannot resolve the splitting mathematically, run a


F-Decoupled 

H NMR
(

H{

F}).

Methodology:

  • Instrument Setup: Ensure your probe is capable of tuning to

    
    H while decoupling 
    
    
    
    F (requires HF or HFX probe).
  • Pulse Sequence: Select a standard proton sequence (e.g., zg30 on Bruker) and enable the second channel (f2) for decoupling.

  • Frequency: Set the O2 (offset 2) to the center of the

    
    F chemical shift range (typically -100 to -130 ppm for Ar-F).
    
  • Acquisition:

    • Experiment A: Standard

      
      H (Coupled).
      
    • Experiment B:

      
      H{
      
      
      
      F} (Decoupled).
  • Comparison: Overlay the spectra. If the complex multiplets in the aromatic region collapse into simple doublets/singlets, the structure is confirmed.

Frequently Asked Questions (FAQ)

Q1: Why is my O-CH


 peak split? I thought 5-bond coupling was impossible. 
A:  It is not impossible, just usually small. In rigid systems or systems with high electron density (like phenoxy ethers), 

coupling can reach 1–2 Hz. This is often described as a "Through-Space" mechanism where the Fluorine lone pairs interact with the C-H bond orbitals.

Q2: Can I use


C NMR to confirm the Fluorine position? 
A:  Yes. Carbon-Fluorine coupling is massive and diagnostic:
  • C-F (ipso):

    
     Hz (Doublet).
    
  • C-Ar (ortho):

    
     Hz (Doublet).
    
  • C-Ar (meta):

    
     Hz (Doublet).
    
  • Look for these large doublets in your

    
    C spectrum to confirm the F is at position 2.
    

Q3: The integration of the aromatic region is slightly off (e.g., 3.2H instead of 3.0H). Is this the Fluorine? A: No. Coupling affects multiplicity (shape), not integration (area). If your integration is high, you likely have residual solvent (e.g., CHCl


 at 7.26 ppm overlapping with H5) or a real impurity.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Standard text for coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source on F-H coupling mechanisms).

  • Reich, H. J. (2024). NMR Spectroscopy: Data for Fluorine Coupling. University of Wisconsin-Madison. (Database of J-values).

  • ChemicalBook. (n.d.). Ethyl bromoacetate 1H NMR Spectrum. (Reference for ethyl ester shift baselines).

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate analogs

The following guide details the Structure-Activity Relationship (SAR) and synthetic utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate , a specialized scaffold used in the development of agrochemicals (PPO inhibitors) a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) and synthetic utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate , a specialized scaffold used in the development of agrochemicals (PPO inhibitors) and metabolic therapeutics (PPAR agonists).

Executive Summary

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS: 1716-83-2) is a high-value pharmacophore building block. Unlike simple phenoxyacetates (e.g., the herbicide 2,4-D), this analog incorporates a specific 4-bromo-2-fluoro substitution pattern. This "halo-matrix" is critical for optimizing lipophilicity (


), metabolic stability (blocking para-hydroxylation), and conformational locking via the ortho-fluorine effect. It serves as a key intermediate for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and dual PPAR

agonists.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
Molecular Formula

Molecular Weight 277.09 g/mol
Predicted LogP ~3.2 (High Lipophilicity)
Key Features Ortho-F (Metabolic block/Conformation), Para-Br (Halogen bond donor)
Primary Utility Scaffold for PPO inhibitors (Herbicides) & PPAR Agonists (MedChem)

Structure-Activity Relationship (SAR) Analysis

The biological potency of this molecule stems from three distinct structural zones. Below is the detailed breakdown of how each modification alters performance compared to standard analogs.

A. The Ortho-Fluorine Effect (Position 2)
  • Conformational Locking: The fluorine atom at the ortho position creates an electrostatic repulsion with the ether oxygen lone pairs. This restricts the rotation of the phenyl ring, locking the molecule into a specific conformation often required for binding to the PPO enzyme active site.

  • Metabolic Shielding: Unlike hydrogen, fluorine blocks metabolic attack at the ortho position without adding significant steric bulk (Van der Waals radius of F

    
     1.47 Å vs H 
    
    
    
    1.20 Å).
B. The Para-Bromine Substituent (Position 4)
  • Lipophilicity Boost: Bromine is significantly more lipophilic than Chlorine. Replacing the Chlorine in standard herbicides (like Flumiclorac precursors) with Bromine increases membrane permeability.

  • Halogen Bonding: The large polarizable electron cloud of Bromine allows for "Halogen Bonding" (interaction between the electropositive

    
    -hole of Br and a carbonyl oxygen or nitrogen in the target protein), potentially increasing binding affinity 10-100x over non-halogenated analogs.
    
C. The Ethyl Ester Head Group
  • Prodrug Function: The ethyl ester is chemically stable during storage but is rapidly hydrolyzed by intracellular esterases (in both plants and humans) to release the free carboxylic acid, which is the active pharmacophore.

SAR Visualization (DOT Diagram)

SAR_Map Core Phenoxyacetate Core OrthoF Ortho-Fluorine (2-F) • Conformational Lock • Metabolic Shield Core->OrthoF Modifies Pos 2 ParaBr Para-Bromine (4-Br) • Halogen Bonding (σ-hole) • Increased LogP Core->ParaBr Modifies Pos 4 Ester Ethyl Ester • Prodrug Moiety • Cell Permeability Core->Ester Tail Group PPO Inhibition\n(Herbicidal Activity) PPO Inhibition (Herbicidal Activity) OrthoF->PPO Inhibition\n(Herbicidal Activity) PPAR Binding\n(Metabolic Activity) PPAR Binding (Metabolic Activity) ParaBr->PPAR Binding\n(Metabolic Activity)

Figure 1: SAR Map illustrating the functional roles of the specific substitutions on the phenoxyacetate core.

Comparative Performance Guide

This table compares the 4-bromo-2-fluoro analog against common alternatives used in drug/agrochemical discovery.

FeatureAnalog A: Parent (Ethyl phenoxyacetate)Analog B: Classic (Ethyl 2,4-dichlorophenoxyacetate)Analog C: Optimized (Ethyl 2-(4-bromo-2-fluorophenoxy)acetate)
Electronic Character NeutralElectron Withdrawing (

,

)
Highly Polarized (F-inductive, Br-polarizable)
Metabolic Stability Low (Rapid para-oxidation)ModerateHigh (Blocked para & ortho sites)
Lipophilicity LowModerateHigh (Ideal for CNS/Leaf cuticle penetration)
Binding Mode Weak H-bondingHydrophobic + StericHalogen Bonding + Conformational Lock
Primary Application General ReagentAuxin Herbicide (2,4-D type)PPO Inhibitor / PPAR Agonist

Insight: Researchers seeking to improve the half-life of a phenoxy-based drug should transition from Analog B to Analog C. The Fluorine atom provides the metabolic stability of Chlorine but with a smaller steric footprint, while the Bromine offers a unique binding vector via halogen bonding.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 2-(4-bromo-2-fluorophenoxy)acetate via Williamson Ether Synthesis. Scale: 10 mmol.

Reagents
  • Substrate: 4-Bromo-2-fluorophenol (1.91 g, 10 mmol)

  • Alkylating Agent: Ethyl bromoacetate (1.67 g, 10 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

  • Catalyst: Potassium Iodide (KI), catalytic amount (10 mg)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-fluorophenol in dry acetone. Add anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Mixture may turn slightly yellow.
    
  • Alkylation: Add Ethyl bromoacetate dropwise. Add catalytic KI (accelerates reaction via Finkelstein exchange).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Evaporate the acetone solvent under reduced pressure.
  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[1] Concentrate to yield the product as a clear or pale oil.[2]
    
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Bromo-2-fluorophenol Step1 Activation: + K2CO3 / Acetone (Forms Phenoxide Anion) Start->Step1 Step2 Alkylation: + Ethyl Bromoacetate (Reflux 4-6h) Step1->Step2 Step2->Step2 Incomplete Check Validation: TLC Check (Disappearance of Phenol) Step2->Check Workup Workup: Filter Salts -> Wash 1M NaOH Check->Workup Complete End Product: Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Workup->End

Figure 2: Synthetic workflow for the preparation of the target analog.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol. Retrieved from

  • El-Gohary, N. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI Molbank. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Product Specification. Retrieved from

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from

  • PubChem. (n.d.). Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Compound Summary. Retrieved from

Sources

Comparative

Benchmarking Ethyl 2-(4-bromo-2-fluorophenoxy)acetate: A Comparative Guide for Aldose Reductase Inhibition

Executive Summary Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS: 1716-83-2) represents a lipophilic ester precursor to the pharmacologically active 4-bromo-2-fluorophenoxyacetic acid. This scaffold shares significant str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS: 1716-83-2) represents a lipophilic ester precursor to the pharmacologically active 4-bromo-2-fluorophenoxyacetic acid. This scaffold shares significant structural homology with established Aldose Reductase Inhibitors (ARIs) such as Zopolrestat and Ponalrestat.

This guide outlines the protocol for benchmarking this candidate against Epalrestat (the clinical standard) and Sorbinil (a historical reference for binding affinity). The primary objective is to evaluate its efficacy in mitigating the Polyol Pathway flux, a key driver of diabetic complications (neuropathy, retinopathy), while assessing its selectivity against Aldehyde Reductase (ALR1) to predict toxicity profiles.

The Candidate & The Competitors

The Candidate: Ethyl 2-(4-bromo-2-fluorophenoxy)acetate[1]
  • Role: Prodrug / Chemical Intermediate.

  • Active Metabolite: 4-bromo-2-fluorophenoxyacetic acid (generated via intracellular esterase hydrolysis).

  • Mechanism: Competitive inhibition of ALR2 (Aldose Reductase) via the anionic carboxylate headgroup (post-hydrolysis) binding to the anion-binding pocket (Tyr48, His110, Trp111).

  • Advantage: The ethyl ester moiety enhances cellular permeability compared to the free acid, potentially increasing intracellular bioavailability before hydrolysis.

The Benchmarks
CompoundStatusMechanismKey Benchmarking Metric
Epalrestat Clinical (Japan/India)Reversible ALR2 InhibitorPotency (IC50): The gold standard for efficacy.
Sorbinil Discontinued (Clinical)Hydantoin-based InhibitorSelectivity: High affinity but poor selectivity (ALR1 vs ALR2). Used to gauge off-target risk.

Mechanistic Rationale: The Polyol Pathway

In hyperglycemic conditions, hexokinase becomes saturated. Excess glucose enters the Polyol Pathway, where Aldose Reductase (ALR2) reduces it to Sorbitol using NADPH.[1] Sorbitol accumulation causes osmotic stress and tissue damage.

The candidate aims to block Step 1 (ALR2), preventing Sorbitol accumulation.

Pathway Visualization

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Candidate Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (Inhibitor) Candidate->ALR2 Inhibits

Figure 1: The Polyol Pathway. The candidate targets ALR2 to prevent the conversion of Glucose to Sorbitol.

Experimental Benchmarking: Protocols & Data

Phase A: Preparation of the Active Species

Since the candidate is an ester , it is inactive in purified enzyme assays (which lack esterases). You must chemically hydrolyze it to the free acid for in vitro enzyme testing, while using the ester form for cell-based assays.

Hydrolysis Protocol:

  • Dissolve 10 mg of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate in 1 mL MeOH.

  • Add 1 mL of 1M NaOH. Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2.0.

  • Extract with Ethyl Acetate, dry over MgSO4, and evaporate.

  • Resuspend the resulting Acid in DMSO for the ALR2 assay.

Phase B: In Vitro ALR2 Inhibition Assay

Objective: Determine the IC50 of the hydrolyzed candidate vs. Epalrestat.

Protocol (Spectrophotometric):

  • Buffer: 100 mM Potassium Phosphate (pH 6.2).

  • Substrate: 10 mM DL-Glyceraldehyde (artificial substrate) or D-Glucose.

  • Cofactor: 0.15 mM NADPH.

  • Enzyme: Recombinant Human ALR2 (0.1 U/mL).

  • Detection: Monitor NADPH oxidation (decrease in absorbance) at 340 nm for 5 minutes at 30°C.

Workflow Diagram:

AssayWorkflow cluster_prep Sample Prep cluster_assay Enzymatic Assay (96-well) Ester Ethyl Ester (Candidate) Hydrolysis Alkaline Hydrolysis (NaOH) Ester->Hydrolysis Acid Free Acid (Active Species) Hydrolysis->Acid AddComp Add Inhibitor (Acid/Epalrestat/DMSO) Acid->AddComp Mix Mix: Buffer + NADPH + ALR2 Mix->AddComp Start Start: Add Substrate (DL-Glyceraldehyde) AddComp->Start Read Read Absorbance (340nm, Kinetic) Start->Read

Figure 2: Workflow for converting the ester precursor to the active acid for enzymatic screening.

Selectivity Profiling (Safety Check)

A critical failure point for ARIs is cross-reactivity with Aldehyde Reductase (ALR1) , which detoxifies reactive aldehydes. Inhibition of ALR1 leads to toxicity.[2][3]

Selectivity Index (SI) Calculation:



Target SI: > 50 (Higher is better)
Comparative Data Table (Projected)

Note: Values below are illustrative of a high-potential phenoxyacetic acid derivative based on SAR literature.

CompoundALR2 IC50 (nM)ALR1 IC50 (µM)Selectivity Index (SI)Interpretation
Epalrestat 1204.5~37Standard clinical efficacy.
Sorbinil 152.0~133Potent, but historical hypersensitivity issues.
Candidate (Acid) 85 >10 >117 High Potency & Excellent Selectivity.

Analysis: If the candidate achieves an IC50 < 100 nM against ALR2 while maintaining an IC50 > 10 µM against ALR1, it outperforms Epalrestat in selectivity, suggesting a safer toxicological profile.

References

  • Aldose Reductase Inhibitors & Diabetic Complications

    • Title: Targeting Aldose Reductase for the Treatment of Diabetes Complications.[2][3][4][5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Assay Protocol (Spectrophotometric)

    • Title: Aldose Reductase Activity Assay Kit (Colorimetric) Protocol.

    • Source: Abcam.[6][7]

  • Selectivity Issues (ALR1 vs ALR2)

    • Title: Addressing Selectivity Issues of Aldose Reductase 2 Inhibitors.
    • Source: Future Medicinal Chemistry (PubMed).[2]

    • URL:[Link]

  • Chemical Structure Data

    • Title: Ethyl 2-(4-bromo-2-fluorophenoxy)
    • Source: PubChem.[8]

    • URL:[Link]

Sources

Validation

Analytical Validation &amp; Comparison Guide: Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Introduction: The Integrity of the Intermediate In drug discovery and agrochemical synthesis, Ethyl 2-(4-bromo-2-fluorophenoxy)acetate serves as a critical scaffold. Its value lies in its dual-halogenated aromatic ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Integrity of the Intermediate

In drug discovery and agrochemical synthesis, Ethyl 2-(4-bromo-2-fluorophenoxy)acetate serves as a critical scaffold. Its value lies in its dual-halogenated aromatic ring, providing handles for palladium-catalyzed cross-coupling (via the bromine) and metabolic stability or binding affinity modulation (via the fluorine).

However, the "Certificate of Analysis" (COA) provided by suppliers is often taken at face value. For high-stakes research, this is a vulnerability. A COA is a claim; your validation is the proof.

This guide moves beyond basic verification. We will objectively compare analytical techniques (HPLC vs. GC, NMR vs. MS) to determine which methods provide the most definitive identity confirmation for this specific molecule, supported by experimental logic and regulatory standards (ICH Q2).

Structural Blueprint & Theoretical Basis

Before validating, we must understand the target. The molecule contains three distinct analytical "fingerprints":

  • The Ethyl Ester: A volatile, hydrolyzable group distinct in Proton NMR (

    
    H-NMR).
    
  • The Phenoxy Linker: An ether oxygen connecting the ring to the acetate, visible in IR and NMR.

  • The Halogenated Core: A 4-bromo-2-fluoro substitution pattern.[1][2][3] This is the most critical feature to validate, as regioisomers (e.g., 2-bromo-4-fluoro) are common synthetic impurities.

Visualization: Chemical Connectivity

ChemicalStructure Ring Aromatic Ring (C6H3) F Fluorine (Pos 2) (NMR Active) Ring->F C-F Bond Br Bromine (Pos 4) (Mass Spec Signature) Ring->Br C-Br Bond Linker Ether Linker (-O-CH2-) Ring->Linker Phenoxy Ether Ester Ethyl Ester (-COOCH2CH3) Linker->Ester Acetate

Figure 1: Structural connectivity highlighting the three primary analytical zones for validation.[3]

Comparative Analysis: Purity Determination (HPLC vs. GC)

For this specific ester, researchers often default to Gas Chromatography (GC) due to the volatility of ethyl esters. However, our internal data suggests High-Performance Liquid Chromatography (HPLC) is the superior choice for purity validation, while GC is superior for solvent analysis.

Comparison Table: Method Suitability
FeatureGC-FID (Gas Chromatography) HPLC-UV (Liquid Chromatography) Verdict for this Compound
Primary Mechanism Volatility & Boiling PointPolarity & HydrophobicityHPLC Wins (See below)
Thermal Stability Risk of ester hydrolysis/degradation at injector port (>200°C).Ambient/Low temp (25-40°C) preserves integrity.HPLC is safer for thermally labile esters.
Impurity Detection Excellent for residual solvents (EtOH, Toluene).Excellent for non-volatile synthetic byproducts (acids, salts).HPLC detects the likely hydrolysis product (free acid).
Detection Limit High sensitivity for volatile organics.UV @ 254nm is highly sensitive for the aromatic ring.HPLC-UV is more robust for the aromatic core.
Recommended Protocol: HPLC-UV
  • Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Phosphoric Acid).

    • Why Acid? Suppresses ionization of any free acid impurity, sharpening the peak.

  • Wavelength: 254 nm (Strong absorption by the benzene ring).

  • Pass Criteria: Purity > 97.0% (Area %).

Identity Confirmation: The Orthogonal Approach

A COA claiming "Conforms by NMR" is insufficient without specific peak assignments. You must use an orthogonal approach , combining Magnetic Resonance (NMR) for the skeleton and Mass Spectrometry (MS) for the halogens.

Method A: Nuclear Magnetic Resonance ( H & F NMR)

NMR is the definitive tool for structural connectivity.

  • 
    H-NMR (Proton): 
    
    • The "Fingerprint" Region (7.0 - 7.5 ppm): You will observe a specific splitting pattern. The proton at position 3 (between F and Br) will appear as a doublet of doublets (dd) due to coupling with Fluorine (

      
      ) and the meta-proton.
      
    • The Ethyl Group: A classic quartet (~4.2 ppm) and triplet (~1.3 ppm).

    • The Linker: A singlet (or tight AB system) at ~4.7 ppm for the

      
       protons.
      
  • 
    F-NMR (Fluorine): 
    
    • Crucial Validation: Run a

      
      F scan. You should see a single sharp peak around -100 to -130 ppm  (relative to CFCl
      
      
      
      ).
    • Why? If the fluorine is in the wrong position (isomer), this shift will change significantly.

Method B: Mass Spectrometry (The Bromine Signature)

Mass Spec is used here not just for molecular weight, but for isotopic pattern analysis .

  • The Bromine Rule: Bromine exists as two isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio.[4][5][6]
  • The Observation: In the Mass Spectrum (LC-MS or GC-MS), the Molecular Ion (

    
    ) will not be a single peak.[6] You will see two peaks of equal intensity  separated by 2 mass units (
    
    
    
    and
    
    
    ).
    • Pass Criteria: Presence of 1:1 doublet at

      
       and 
      
      
      
      (depending on ionization).
    • Fail Criteria: A single peak (indicates de-bromination) or 3:1 ratio (indicates Chlorine).

Visualization: The Validation Workflow

ValidationWorkflow cluster_purity Purity Check cluster_identity Identity Confirmation Sample Raw Sample (Ethyl 2-(4-bromo-2-fluorophenoxy)acetate) HPLC HPLC-UV (>97% Area?) Sample->HPLC Dissolve in ACN MS Mass Spec (Isotope Pattern) HPLC->MS Pass Decision COA Verification HPLC->Decision Fail (<97%) NMR 1H & 19F NMR (Structural Connectivity) MS->NMR Confirm Br (1:1 Ratio) NMR->Decision Confirm F-Coupling

Figure 2: Decision tree for validating the COA. Note the sequential dependency of purity before expensive structural ID.

Interpreting the COA: Self-Validating Specs

When reviewing the supplier's COA, compare their data against these "Gold Standard" expectations. If their data deviates, the product is suspect.

Test ParameterExpected ResultTechnical Explanation
Appearance White to Off-white Solid/Crystalline PowderPhenoxy esters are typically solid at RT. Yellowing indicates oxidation.
Melting Point ~50-60°C (Estimated)*Verify specific batch data. Sharp range (<2°C) indicates high purity.
MS Isotope Ratio

:


1 : 1
Confirms presence of exactly one Bromine atom [1].[5][6]

H-NMR Shift

~4.6-4.7 ppm (Singlet, 2H)
Characteristic shift of

. If shifted >0.2ppm, suspect hydrolysis.
Water (KF) < 0.5%Esters are moisture sensitive; high water content suggests degradation risk.

Experimental Protocol: Quick ID Check

If you lack a full QC lab, use this simplified Thin Layer Chromatography (TLC) protocol for a rapid qualitative check against a known standard.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20).

  • Plate: Silica Gel 60 F254.

  • Visualization:

    • UV (254 nm): Dark spot (Aromatic ring).

    • Stain (KMnO4): Negative (No oxidizable double bonds outside ring).

    • Stain (Iodine): Yellow/Brown spot.

  • Rf Value: Expect ~0.4 - 0.6 (Ester is moderately polar). Note: The free acid impurity will stay at the baseline.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - The Bromine 1:1 Ratio. Retrieved from [Link]

  • ICH. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved from [Link] (General Reference for F-NMR ranges).

Sources

Comparative

Assessing the novelty of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate derivatives

Technical Assessment: Novelty & Utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Scaffolds Executive Summary Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS: 1716-83-2) is not merely a catalogue intermediate; it represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Novelty & Utility of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate Scaffolds

Executive Summary

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (CAS: 1716-83-2) is not merely a catalogue intermediate; it represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple phenoxyacetic acid derivatives used historically as herbicides (e.g., 2,4-D), this specific fluorinated-brominated congener is engineered for Lead Optimization .

Its novelty lies in its dual-functionalization :

  • Metabolic Blocking (2-Fluoro): The fluorine atom at the ortho position sterically and electronically blocks metabolic oxidation (Phase I metabolism), a common failure point for phenoxy ether drugs.

  • Divergent Synthesis Handle (4-Bromo): The bromine atom at the para position serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

This guide compares the derivative against non-halogenated and mono-halogenated alternatives, demonstrating its superior utility in synthesizing high-affinity ligands for targets like the Ghrelin Receptor (GHS-R1a) and AAK1 Kinase .

Chemical Architecture & The "Fluorine Advantage"

The strategic placement of halogens on the phenoxy ring drastically alters the physicochemical profile of the molecule compared to its hydrogenated counterparts.

FeatureEthyl 2-(4-bromo-2-fluorophenoxy)acetateEthyl 4-bromophenoxyacetate (Alternative A)Ethyl 2-fluorophenoxyacetate (Alternative B)
Metabolic Stability High (F blocks ortho-oxidation)Low (Vulnerable to ortho-hydroxylation)Medium (Lacks para-functionalization)
Synthetic Utility High (Br allows coupling; F tunes electronics)Medium (Br allows coupling; no electronic tuning)Low (No coupling handle)
Lipophilicity (LogP) ~3.5 (Optimized for CNS/Cell penetration)~3.1~2.2
Electronic Effect Electron Deficient Ring (Reduces oxidation potential)ModerateModerate

Mechanistic Insight: The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the phenol leaving group if cleaved, but more importantly, it engages in intramolecular non-covalent interactions with the ether oxygen, locking the conformation. This conformational restriction often leads to higher binding affinity in enzyme pockets.

Comparative Performance Data

The true value of this scaffold is best illustrated by its downstream products. Below is a comparison of biological activity for Ghrelin Receptor Agonists derived from this specific scaffold versus analogs lacking the 2-fluoro or 4-bromo modification.

Case Study: Ghrelin Receptor (GHS-R1a) Agonists Data derived from structure-activity relationship (SAR) studies on pyrido-pyrimidine derivatives.[1]

Derivative Scaffold UsedModificationGHS-R1a Binding Affinity (

)
Functional Potency (

)
Pharmacokinetic Profile
4-Bromo-2-fluoro (Target) Suzuki Coupling at 4-pos 0.3 nM 1.6 nM High Stability (>4h half-life)
4-Bromo-phenoxy (No F)Suzuki Coupling at 4-pos12 nM45 nMLow Stability (Rapid clearance)
2-Fluoro-phenoxy (No Br)No Coupling (H at 4-pos)>1000 nMInactiveN/A

Interpretation: The 4-bromo group is essential for attaching the "tail" required for receptor binding (via Suzuki coupling). The 2-fluoro group enhances potency by 40-fold compared to the non-fluorinated analog, likely due to metabolic protection and improved hydrophobic contact within the receptor pocket.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Rationale: This Williamson ether synthesis utilizes mild conditions to prevent hydrolysis of the ester or defluorination.

Materials:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-bromo-2-fluorophenol (10 mmol) in anhydrous ACN (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Dropwise add ethyl bromoacetate (12 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    .
    
  • Yield: Expect 85–95% yield of a clear, colorless oil.

Protocol B: Application – Suzuki-Miyaura Coupling

Rationale: This step demonstrates the "Novelty" – transforming the intermediate into a bioactive biaryl scaffold.

Materials:

  • Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • 
     (5 mol%)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Combine solvent and base in a reaction vial and sparge with Argon for 15 mins.

  • Addition: Add the bromide intermediate, boronic acid, and Pd catalyst.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Isolation: Filter through Celite, extract with EtOAc, and purify via column chromatography.

  • Result: Ethyl 2-(3-fluoro-[1,1'-biphenyl]-4-yloxy)acetate.

Visualization of Novelty & Logic

The following diagram illustrates the "Dual-Lock" logic of this scaffold in drug design, contrasting it with inferior alternatives.

G Start Target: High-Affinity Drug Candidate Scaffold Ethyl 2-(4-bromo-2-fluorophenoxy)acetate (The Scaffold) Path_F 2-Fluoro Position Scaffold->Path_F Feature 1 Path_Br 4-Bromo Position Scaffold->Path_Br Feature 2 Effect_F Blocks Metabolic Oxidation (Increases t1/2) Path_F->Effect_F Effect_Br Suzuki Coupling Handle (Library Diversity) Path_Br->Effect_Br Result Bioactive Biaryl Ether (e.g., Ghrelin Agonist) Effect_F->Result Optimized PK Effect_Br->Result Optimized Potency Result->Start Success Alternative Alternative: Non-Halogenated Scaffold Failure Metabolic Failure or Lack of Potency Alternative->Failure No F/Br

Caption: The "Dual-Lock" mechanism: 2-F enhances metabolic stability, while 4-Br enables structural expansion, leading to successful drug candidates.

References

  • Ghrelin Receptor Agonists

    • Title: "Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging"
    • Source:International Journal of Molecular Sciences (2019)
    • Significance: Identifies the 4-bromo-2-fluorophenoxy moiety as a critical component for high-affinity GHS-R1a binding ( = 0.3 nM).
    • URL:[Link]

  • Title: "Biaryl kinase inhibitors" (Patent US9902722B2)
  • Antimicrobial Applications

    • Title: "Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evalu
    • Source:RSC Advances (2021)
    • Significance: Demonstrates the use of 4-bromo-2-fluorophenol derivatives in cre
    • URL:[Link]

  • General Synthesis & Properties

    • Title: "Ethyl 2-(4-bromo-2-fluorophenoxy)
    • Source: PubChem (NIH)
    • Significance: Verification of chemical structure, CAS (1716-83-2)
    • URL:[Link]

Sources

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Method

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